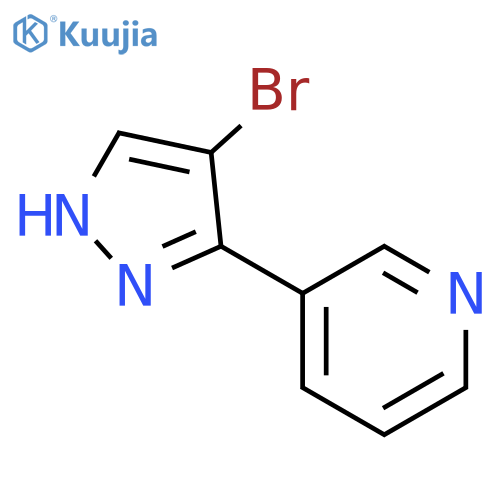

Cas no 148138-02-7 (3-(4-Bromo-1H-pyrazol-3-yl)pyridine)

3-(4-Bromo-1H-pyrazol-3-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(4-Bromo-1H-pyrazol-3-yl)pyridine

- 3-(4-bromo-1H-pyrazol-5-yl)pyridine

- G62434

- 148138-02-7

- DB-104978

- 3-(4-bromo-1H-pyrazol-3-yl)-pyridine

- SCHEMBL2122515

- AKOS010654432

- STL433233

-

- インチ: InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12)

- InChIKey: QPQAWYNVLARCIB-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CN=C1)C2=NNC=C2Br

計算された属性

- せいみつぶんしりょう: 222.97451g/mol

- どういたいしつりょう: 222.97451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 41.6Ų

3-(4-Bromo-1H-pyrazol-3-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029185036-1g |

3-(4-Bromo-1H-pyrazol-3-yl)pyridine |

148138-02-7 | 95% | 1g |

663.40 USD | 2021-06-01 | |

| Chemenu | CM173202-1g |

3-(4-bromo-1H-pyrazol-3-yl)pyridine |

148138-02-7 | 95% | 1g |

$720 | 2021-08-05 | |

| Chemenu | CM173202-1g |

3-(4-bromo-1H-pyrazol-3-yl)pyridine |

148138-02-7 | 95% | 1g |

$688 | 2023-02-02 |

3-(4-Bromo-1H-pyrazol-3-yl)pyridine 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

6. Book reviews

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

9. Back matter

-

10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

3-(4-Bromo-1H-pyrazol-3-yl)pyridineに関する追加情報

Introduction to 3-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS No. 148138-02-7)

3-(4-Bromo-1H-pyrazol-3-yl)pyridine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 148138-02-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound consists of a pyridine ring linked to a pyrazole moiety, with a bromine substituent at the 4-position of the pyrazole ring. This configuration endows it with distinct chemical reactivity and biological activity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The< strong>pyridine and< strong>pyrazole heterocyclic systems are well-documented for their role in medicinal chemistry, owing to their ability to interact with biological targets such as enzymes and receptors. The presence of the bromine atom in the< strong>4-Bromo-1H-pyrazol-3-yl group enhances the electrophilicity of the molecule, facilitating various chemical transformations that can be exploited in synthetic chemistry. This feature is particularly useful in constructing more complex molecular entities through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the synthesis of biaryl compounds.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The< strong>3-(4-Bromo-1H-pyrazol-3-yl)pyridine scaffold has emerged as a promising candidate due to its ability to modulate key biological pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in tumor progression. The brominated pyrazole moiety is particularly interesting because it can serve as a handle for further derivatization, allowing chemists to fine-tune the pharmacological properties of the molecule.

The< strong>CAS No. 148138-02-7 identification ensures that researchers can reliably source and utilize this compound for their experiments. The availability of high-purity samples of this compound is crucial for conducting rigorous biochemical and pharmacological studies. These studies often involve evaluating the compound's interaction with target proteins, assessing its metabolic stability, and determining its potential toxicity profile. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to elucidate the structure-activity relationships (SAR) of< strong>3-(4-Bromo-1H-pyrazol-3-yl)pyridine.

One of the most compelling aspects of this compound is its versatility in drug design. The< strong>pyridine-< strong>pyrazole core can be modified in numerous ways to optimize pharmacokinetic properties, such as solubility, bioavailability, and metabolic clearance. For example, replacing the bromine atom with other functional groups can alter the electronic properties of the molecule, thereby influencing its binding affinity to biological targets. Additionally, incorporating additional substituents at strategic positions can enhance specific interactions with proteins or enzymes, leading to improved therapeutic efficacy.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Among these, pyridine and pyrazole derivatives have shown particular promise due to their diverse biological activities and synthetic accessibility. The< strong>3-(4-Bromo-1H-pyrazol-3-yl)pyridine molecule exemplifies this trend by combining two well-established pharmacophoric units into a single scaffold. This combination not only enhances its potential therapeutic applications but also provides a rich platform for structural exploration.

In conclusion, 3-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS No. 148138-02-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.

148138-02-7 (3-(4-Bromo-1H-pyrazol-3-yl)pyridine) 関連製品

- 1105196-39-1([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)

- 1181738-47-5(4-(4-bromophenyl)-1-chlorobutan-2-one)

- 1172935-72-6(N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl-4-methylbenzene-1-sulfonamide)

- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)

- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)

- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)

- 1805671-49-1(3-Chloromethyl-5-methylisonicotinaldehyde)

- 1190299-36-5(3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)

- 1796971-43-1(N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)

- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)